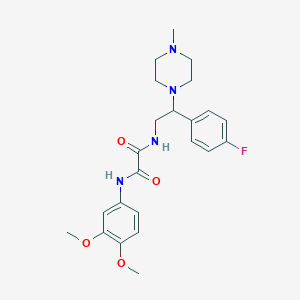

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O4/c1-27-10-12-28(13-11-27)19(16-4-6-17(24)7-5-16)15-25-22(29)23(30)26-18-8-9-20(31-2)21(14-18)32-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFKPNBBQHKNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H29FN4O4

- Molecular Weight : 444.5 g/mol

- CAS Number : 898432-24-1

Synthesis

The synthesis of this compound typically involves several key steps:

-

Preparation of Intermediates :

- Synthesize 3,4-dimethoxyphenylamine and 4-fluorophenylmethylpiperazine.

-

Formation of the Oxalamide Linkage :

- React the intermediates with oxalyl chloride to form the oxalamide bond.

-

Purification :

- Utilize recrystallization or chromatography to achieve high purity of the final product.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolism.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, which could be beneficial for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

| Study | Findings |

|---|---|

| Gillis et al. (2015) | Discussed the role of fluorine-containing compounds in enhancing biological activity and membrane permeability. |

| Woo et al. (2014) | Identified neuroprotective properties associated with compounds similar to this compound. |

| Tiwari et al. (2015) | Reported on antituberculosis activity linked to structural analogs, suggesting a broader therapeutic potential for this class of compounds. |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and molecular differences between the target compound and similar oxalamides:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The 3,4-dimethoxyphenyl group in the target compound may enhance receptor binding compared to electron-withdrawing groups (e.g., chloro in CAS 898432-26-3) or simpler aromatic rings (e.g., 4-fluorophenyl in GMC-4). Methoxy groups improve lipophilicity and membrane permeability .

- The 4-methylpiperazine moiety in the target compound likely increases solubility and CNS penetration, a common strategy in drug design .

However, the target compound’s piperazine group may undergo oxidative metabolism (e.g., N-demethylation), altering its pharmacokinetics and toxicity . Fluorine substitution (as in the target and CAS 898432-26-3) can reduce metabolic degradation, prolonging half-life compared to non-fluorinated analogs .

Functional Applications: S336 is approved globally as a flavor enhancer, replacing monosodium glutamate (MSG) in food products . Antimicrobial oxalamides (e.g., GMC series) lack piperazine groups, which may limit their CNS activity compared to the target compound .

Research Findings and Regulatory Considerations

- Flavoring Agents: S336 and related oxalamides (e.g., No. 2225 ) are metabolized via hydrolysis, oxidation, and glucuronidation, with high metabolic capacity ensuring safety at intended use levels .

- Pharmaceutical Potential: Piperazine-containing oxalamides (e.g., CAS 903255-42-5 ) are structurally optimized for drug discovery, though pharmacological data for the target compound remain speculative without explicit studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.